![molecular formula C21H22N2O2 B12119434 (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide](/img/structure/B12119434.png)
(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
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Overview
Description
(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a complex organic compound that features a methoxyphenyl group and an indole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide typically involves the following steps:
Formation of the Indole Moiety: The indole structure can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The indole derivative is then coupled with a suitable acyl chloride or anhydride to form the amide linkage.
Methoxyphenyl Group Introduction: The methoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction, where methoxybenzene reacts with an acyl chloride in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bond in the prop-2-enamide can be reduced to form a single bond.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.
Major Products
Oxidation: Formation of a hydroxyl derivative.
Reduction: Formation of a saturated amide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific receptors or enzymes.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interaction of indole derivatives with biological systems.
Industrial Applications: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The methoxyphenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- (2E)-3-(4-hydroxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
- (2E)-3-(4-chlorophenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
- (2E)-3-(4-methylphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide
Uniqueness
The presence of the methoxy group in (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide distinguishes it from other similar compounds. This functional group can influence the compound’s reactivity, solubility, and interaction with biological targets, making it unique in its applications and effects.
Biological Activity
The compound (2E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide is a synthetic organic molecule that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article summarizes the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H24N2O, with a molecular weight of 348.44 g/mol. The structure includes an indole moiety, which is significant for its biological properties. The presence of a methoxy group on the phenyl ring enhances its lipophilicity, potentially improving bioavailability.
Anti-inflammatory and Antioxidant Activities
Compounds with indole and methoxyphenyl groups have been associated with anti-inflammatory properties due to their ability to inhibit pro-inflammatory cytokines and enzymes like COX-2 and iNOS . The antioxidant capacity may also be attributed to the methoxy group, which can scavenge free radicals, protecting cells from oxidative stress.
The proposed mechanisms by which this compound exerts its biological effects include:
- Telomerase Inhibition : By inhibiting telomerase activity, the compound may limit the replicative capacity of cancer cells.
- Induction of Apoptosis : Structural analogs have been shown to activate apoptotic pathways in cancer cells.
- Anti-inflammatory Pathways : By modulating inflammatory mediators, it may reduce inflammation-related tissue damage.
Case Studies
While specific case studies on this exact compound are scarce, related research highlights the importance of structural modifications in enhancing biological activity:
- Synthesis and Evaluation : In a study evaluating various indole derivatives, modifications at the phenyl ring significantly impacted their anticancer efficacy and selectivity toward cancer cell lines .
- Isoform Selectivity : Research on related compounds revealed that subtle changes in structure could lead to selective inhibition of histone deacetylases (HDACs), suggesting a pathway for optimizing drug design .
Properties
Molecular Formula |
C21H22N2O2 |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
(E)-3-(4-methoxyphenyl)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]prop-2-enamide |
InChI |
InChI=1S/C21H22N2O2/c1-15-3-9-20-19(13-15)17(14-23-20)11-12-22-21(24)10-6-16-4-7-18(25-2)8-5-16/h3-10,13-14,23H,11-12H2,1-2H3,(H,22,24)/b10-6+ |
InChI Key |
AQRWGDFAVBWYFK-UXBLZVDNSA-N |
Isomeric SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)/C=C/C3=CC=C(C=C3)OC |
Canonical SMILES |
CC1=CC2=C(C=C1)NC=C2CCNC(=O)C=CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
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